molecular formula C24H32N2O5 B277827 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No. B277827
M. Wt: 428.5 g/mol
InChI Key: IMRXEYSXSYLVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MEM-TB, is a compound with potential therapeutic applications in the field of tuberculosis treatment. This compound belongs to the class of benzamides and is a derivative of the well-known drug thioridazine.

Mechanism of Action

The exact mechanism of action of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not yet fully understood. However, it has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell membrane. This disruption leads to the leakage of essential cellular components and eventual cell death.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have low toxicity and good bioavailability. In vitro studies have demonstrated that 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has potent activity against drug-resistant strains of Mycobacterium tuberculosis. Additionally, 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have synergistic effects when used in combination with other antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential to be used in combination with existing antibiotics to treat drug-resistant tuberculosis. However, one of the limitations of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its relatively low potency compared to other drugs currently in development for tuberculosis treatment.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One area of research could focus on improving the potency of the compound through structural modifications. Another area of research could focus on the development of new drug delivery systems to improve the bioavailability of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. Additionally, clinical trials are needed to determine the safety and efficacy of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in humans.
Conclusion:
In conclusion, 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has the potential to be a valuable addition to the current arsenal of drugs used to treat tuberculosis. Its low toxicity and good bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. The purity of the final product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential use in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs. The current treatment for tuberculosis involves a combination of antibiotics that need to be taken for at least six months. However, the emergence of drug-resistant strains of tuberculosis has made the development of new drugs a priority.

properties

Product Name

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C24H32N2O5/c1-4-29-21-15-19(16-22(30-5-2)23(21)31-6-3)24(27)25-20-9-7-18(8-10-20)17-26-11-13-28-14-12-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27)

InChI Key

IMRXEYSXSYLVLD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.